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Perhydro-9b-phenalenol

Cat. No.: B1144270
CAS No.: 16664-34-9
M. Wt: 194.31318
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Description

Historical Context of Polycyclic Alcohol Synthesis Research

The pursuit of synthesizing complex polycyclic molecules has long been a driving force for innovation in organic chemistry. beilstein-journals.org These intricate structures are prevalent in a vast number of natural products that exhibit significant biological activity. beilstein-journals.orgjst.go.jp The inherent rigidity and dense packing of functional groups within these molecules make them both a challenge and an attractive target for synthetic chemists. beilstein-journals.org The development of methods to construct these frameworks has evolved significantly over time, moving from classical ring-forming reactions to more sophisticated and efficient strategies.

The initial synthesis of perhydro-9b-phenalenol was a landmark achievement that emerged from the pioneering work on organoboranes by Herbert C. Brown and his collaborators. In the late 1960s, Brown and Ei-ichi Negishi reported the synthesis of polycyclic derivatives through the carbonylation of organoboranes. superstarsofscience.comclockss.org Their work demonstrated that the hydroboration of specific trienes, followed by carbonylation, could yield complex polycyclic alcohols. superstarsofscience.com

A key breakthrough was the carbonylation of perhydro-9b-boraphenalene (B98826) to produce this compound. superstarsofscience.comclockss.org Specifically, the synthesis of the highly strained cis,cis,cis-perhydro-9b-phenalenol was reported in 1969 by H.C. Brown and W.C. Dickason. researchgate.netpnas.orgacs.org This synthesis was achieved via the carbonylation of cis,cis,cis-perhydro-9b-boraphenalene, which itself was prepared through the hydroboration of (Z,Z,Z)-1,5,9-cyclododecatriene followed by thermal treatment. researchgate.net The successful synthesis and the notable high rate of solvolysis of the corresponding p-nitrobenzoate ester highlighted the significant strain within this particular isomer. pnas.orgacs.org These early syntheses were instrumental in demonstrating the utility of organoborane chemistry for constructing complex, angularly substituted polycyclic systems. clockss.org

Key Publication Contribution Year
Brown, H. C.; Negishi, E. J. Am. Chem. Soc.Reported the carbonylation of perhydro-9b-boraphenalene to form this compound as part of a new general synthesis of polycyclic derivatives. superstarsofscience.comclockss.org1967
Brown, H. C.; Dickason, W. C. J. Am. Chem. Soc.Detailed the synthesis of the highly strained cis,cis,cis-perhydro-9b-phenalenol via the carbonylation reaction. pnas.orgacs.org1969
Negishi, E.; Brown, H. C. Org. Synth.Provided a detailed procedure for the preparation of perhydro-9b-boraphenalene and this compound. superstarsofscience.comclockss.org1983

The synthesis of bridged polycyclic systems, such as the perhydrophenalene framework, has seen remarkable advancements since the initial hydroboration-carbonylation approaches. Modern strategies focus on efficiency, step-economy, and the ability to generate molecular diversity. nih.govbohrium.com

One major area of development is the use of C-H bond insertion reactions. beilstein-journals.org Carbene and nitrene-mediated C-H insertions have emerged as powerful tools for constructing bridged rings, often in a single, transformative step. beilstein-journals.org These reactions can rapidly build the complex architecture of bridged polycycles from simpler precursors. beilstein-journals.org

Cascade reactions, particularly those involving alkyne annulation, represent another significant evolution. nih.gov These one-pot transformations allow for the rapid assembly of polycyclic scaffolds with high structural complexity. nih.gov For instance, rhodium-catalyzed cascade reactions have been developed for the synthesis of bridged heterocycles. nih.gov Similarly, rhodium-catalyzed intramolecular dipolar cycloadditions provide a direct route to challenging bridged medium-sized ring systems from acyclic precursors. escholarship.org The development of such methods is crucial as the demand for rigid, three-dimensional aliphatic skeletons grows, particularly in fields like drug discovery, a concept often termed "escape from flatland". rsc.org

Synthetic Strategy Description Key Advantages
Hydroboration-Carbonylation Sequential reaction where an olefin is first hydroborated, and the resulting organoborane is then treated with carbon monoxide to form an alcohol or ketone. superstarsofscience.comclockss.orgGood control over stereochemistry, allows for the synthesis of angularly substituted systems.
C-H Bond Insertion Intramolecular reaction of a carbene or nitrene with a C-H bond to form a new ring. beilstein-journals.orgHigh step-economy, ability to form complex rings rapidly.
Alkyne Annulation Cascades One-pot reactions where intermolecular or intramolecular alkyne annulations trigger a cascade of cyclizations to build polycyclic systems. nih.govRapid generation of molecular complexity and scaffold diversity.
Intramolecular [3+2] Cycloadditions Rhodium-catalyzed reactions that form bridged bicyclic systems in a single, highly selective step. escholarship.orgEfficient, regioselective, and diastereoselective synthesis of functionalized bridged systems.

Significance of the this compound Scaffold in Organic Chemistry

The perhydrophenalene skeleton, of which this compound is a key derivative, holds considerable significance in organic chemistry. It serves as a model system for studying stereochemistry and reactivity in complex cyclic molecules and as a building block in the design of novel three-dimensional structures. pnas.orguomustansiriyah.edu.iq

The synthesis of complex natural products is one of the most significant challenges in organic chemistry, largely due to their intricate structures. consensus.app The this compound scaffold epitomizes this complexity. It is a tricyclic system featuring a bridgehead quaternary carbon (in the context of the larger phenalene (B1197917) system), which presents a significant synthetic hurdle. pnas.org The molecule can exist in several diastereomeric forms, with the cis,cis,cis-isomer being a particularly strained system. pnas.orgacs.org

The primary challenges in synthesizing such structures include:

Stereocontrol: Establishing the correct relative stereochemistry at multiple chiral centers.

Ring Formation: Constructing the fused and bridged ring systems efficiently.

Functionalization: Introducing functional groups at specific positions on the rigid scaffold.

Overcoming these challenges requires the development of innovative synthetic strategies that can build the complex molecular skeleton while precisely controlling functional group placement and stereochemistry. consensus.app The rigidity of bridged polycyclic structures, while synthetically challenging to achieve, is often desirable as it can lead to high selectivity in biological interactions. beilstein-journals.org

The this compound scaffold and related bridged systems are highly relevant to the development of advanced synthetic methodologies. The field of diversity-oriented synthesis (DOS), which aims to efficiently create collections of structurally diverse molecules, often targets complex and rigid scaffolds. nih.govscispace.com The ability to synthesize various isomers and functionalized derivatives of perhydrophenalene is a testament to the power of modern synthetic methods. pnas.orgunistra.fr

Furthermore, the synthesis of such molecules is integral to the concept of "scaffold-based design" in medicinal chemistry. lifechemicals.com Replacing flat aromatic rings with three-dimensional saturated structures like the perhydrophenalene core is a key strategy to improve the physicochemical and pharmacological properties of drug candidates. rsc.org The development of synthetic routes to these scaffolds broadens the accessible chemical space for drug discovery programs. bohrium.comnih.gov The early work on organoborane chemistry that led to this compound has since blossomed into a vast field of organometallic chemistry, providing versatile tools for countless applications in modern organic synthesis. superstarsofscience.comchemistry-chemists.comexaly.com

Properties

CAS No.

16664-34-9

Molecular Formula

C13H22O

Molecular Weight

194.31318

Synonyms

Perhydro-9b-phenalenol

Origin of Product

United States

Stereochemical Investigations of Perhydro 9b Phenalenol Isomers

Conformational Analysis of Perhydro-9b-phenalenol Stereoisomers

The tricyclic framework of this compound, a saturated hydrocarbon, allows for a variety of stereoisomers depending on the relative orientations of the hydrogen atoms at the ring junctions. The conformational analysis of this system is critical to understanding its stability and reactivity.

Preferred Conformations and Strain Energetics

The perhydrophenalene skeleton is composed of three fused cyclohexane (B81311) rings. The stability of its stereoisomers is largely dictated by the strain inherent in their conformations. The two most commonly discussed isomers are the trans,trans,trans (ttt) and the cis,cis,trans (cct) forms.

Computational studies on the parent hydrocarbon, perhydrophenalene, provide significant insight into the energetics of these systems. Density functional theory (DFT) calculations have shown that the cis,cis,trans (cct) conformer is sterically disfavored when compared to its trans,trans,trans (ttt) stereoisomer. This energy difference is attributed to the presence of four additional gauche interactions in the cct structure, leading to a calculated enthalpy difference (ΔH) of approximately 4.54 kcal/mol. In contrast, for heteroatomic analogues like perhydro-3a,6a,9a-triazaphenalene, this energy difference is much smaller (around 1.04 kcal/mol in favor of the ttt conformer), as stereoelectronic effects from the nitrogen lone pairs partially compensate for the steric strain.

The most strained isomer is the cis,cis,cis (ccc) configuration. The synthesis of cis,cis,cis-perhydro-9b-phenalenol confirms the existence of this highly strained system, which possesses significant internal energy due to unfavorable steric interactions. This high strain energy is a driving force in its chemical reactivity.

Relative Strain Energetics of Perhydrophenalene Isomers
IsomerCommon NameRelative StabilityCalculated Enthalpy Difference (ΔH)Key Structural Features
trans,trans,transttt-PerhydrophenaleneMost StableReference (0.00 kcal/mol)All-chair conformation with minimal gauche interactions.
cis,cis,transcct-PerhydrophenaleneLess Stable+4.54 kcal/molContains four additional gauche butane (B89635) interactions compared to the ttt isomer.
cis,cis,cisccc-PerhydrophenalenolHighly StrainedNot explicitly quantified, but known to be significantly higher.All-cis fusion leads to considerable steric repulsion.

Interconversion Pathways Between Isomers

The transformation from one stereoisomer of this compound to another, without breaking covalent bonds, involves overcoming significant energy barriers. The primary mechanism for such transformations is the sequential inversion of the cyclohexane rings. For example, the conformational change from a ttt to a cct isomer requires at least one ring to flip from a stable chair conformation, through a high-energy twist-boat intermediate, to an alternative chair form.

While specific activation energies for the this compound system are not widely reported, data from related saturated heterocyclic systems can provide an estimate of the energy scale. For instance, the direct transformation between axial and equatorial chair forms in perhydro-1,3,2-dioxazine has a calculated activation free energy (ΔG‡) of 23.3 kcal/mol. Such high barriers indicate that the interconversion between stable perhydrophenalenol stereoisomers is slow at ambient temperatures, allowing for the isolation of individual isomers.

Stereospecificity and Stereoselectivity in Reactions Involving this compound

The defined three-dimensional structure of this compound isomers makes them valuable substrates and reagents in stereocontrolled reactions. A reaction is considered stereoselective if it favors the formation of one stereoisomer over another, while it is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product.

Stereoselective Reductions Mediated by Phenalenol-Derived Reagents

The stereoselective synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry. This is often achieved using chiral reducing agents or catalysts. While reagents derived from the this compound framework are not commonly cited, the principles of stereoselective reduction are directly applicable.

Theoretically, a chiral, enantiomerically pure this compound derivative could act as a chiral ligand for a metal hydride or as a chiral auxiliary. The bulky and rigid tricyclic system would create a highly asymmetric environment around the reducing hydride, forcing its delivery to one face of a prochiral ketone. This would result in the preferential formation of one enantiomer of the alcohol product. This approach is analogous to well-established methods like the Evans-Tishchenko reduction, where catalysts are used to achieve high stereoselectivity in the reduction of β-hydroxy ketones.

Control of Stereochemistry in Carbonylation and Related Transformations

The synthesis of the highly strained cis,cis,cis-perhydro-9b-phenalenol provides a clear example of stereochemical control in a carbonylation reaction. The process begins with the hydroboration of 1,3,7-octatriene, which forms a tricyclic organoborane intermediate.

In this key transformation, the stereochemistry of the subsequent carbonylation (the insertion of a carbon monoxide molecule into a carbon-boron bond) is meticulously controlled. The reaction proceeds in such a way that the carbonylation occurs preferentially from the cis face of the bicyclic borane (B79455) intermediates. This stereochemical preference is a direct consequence of the steric environment of the fused ring system. The subsequent oxidation of the carbonylated intermediate yields the all-cis alcohol, cis,cis,cis-perhydro-9b-phenalenol. This high degree of stereoselectivity demonstrates how the existing geometry of a complex molecule can direct the outcome of subsequent transformations.

Stereocontrol in the Synthesis of ccc-Perhydro-9b-phenalenol
Reaction StepReactant(s)Key IntermediateProductStereochemical Outcome
Hydroboration1,3,7-Octatriene + Borane (BH₃)Tricyclic OrganoboraneTricyclic OrganoboraneFormation of a fused ring system with specific stereocenters.
CarbonylationTricyclic Organoborane + COCarbonylated Borane IntermediateCarbonylated Borane IntermediateStereoselective insertion of CO from the sterically accessible cis face.
OxidationCarbonylated Borane Intermediate + Oxidizing AgentN/Acis,cis,cis-Perhydro-9b-phenalenolRetention of the all-cis stereochemistry to yield the final alcohol.

Chirality Research Related to this compound

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. A molecule is chiral if it lacks any improper rotation axes (or rotation-reflection axes), which includes planes of symmetry and centers of inversion. The this compound structure, with its multiple stereogenic centers at the ring fusion carbons, is inherently chiral.

The various stereoisomers (ttt, cct, ccc, etc.) exist as pairs of enantiomers (non-superimposable mirror images). For example, the right-handed version of the ttt isomer and the left-handed version are enantiomers. The relationship between isomers that are not mirror images (e.g., between the ttt and cct isomers) is that of diastereomers.

The handedness of a chiral molecule is not an absolute concept and can depend on the property being observed. The chirality of this compound systems means they have the potential to be used in applications where chiral recognition is critical, such as in the development of chiral catalysts, chiral stationary phases for chromatography, or as building blocks in the synthesis of complex, enantiomerically pure natural products. The synthesis of a single enantiomer of a this compound isomer would require an asymmetric synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis Approaches

The enantioselective synthesis of complex chiral molecules such as this compound is a significant challenge in organic chemistry. While specific enantioselective routes to this compound are not extensively documented in publicly available literature, several established strategies in asymmetric synthesis can be proposed as viable approaches to obtain specific enantiomers of this saturated tricyclic alcohol. These methods focus on the introduction of chirality at key stages of the synthesis to control the formation of the desired stereoisomer.

One plausible approach involves the use of a chiral catalyst in a key bond-forming reaction that establishes the stereochemistry of the molecule. For instance, an asymmetric Diels-Alder reaction could be employed to construct the core carbocyclic framework. By using a chiral Lewis acid catalyst, it is possible to influence the facial selectivity of the cycloaddition, leading to an enantiomerically enriched product. Subsequent transformations would then convert this intermediate into the target this compound, carrying the chirality through the synthetic sequence.

Another potential strategy is substrate-controlled asymmetric synthesis , where the chirality is introduced early in the synthesis from a chiral starting material, often derived from the chiral pool. For example, a starting material with a pre-existing stereocenter could be used to direct the stereochemical outcome of subsequent reactions, ultimately leading to the formation of a single enantiomer of this compound. The stereocontrolled synthesis of related complex polycyclic natural products often relies on such strategies to navigate the intricate stereochemical landscape. nih.govnih.gov

Furthermore, dynamic kinetic resolution (DKR) presents a powerful method for the synthesis of a single enantiomer from a racemic intermediate. nih.gov In a hypothetical DKR-based synthesis of this compound, a racemic intermediate could be subjected to a reaction, often enzymatic or involving a chiral metal catalyst, that selectively converts one enantiomer to the desired product at a faster rate than the other, while the unreactive enantiomer is continuously racemized. This allows for a theoretical yield of up to 100% for the desired enantiomer.

Resolution of Chiral this compound Forms

In the absence of a direct enantioselective synthesis, the resolution of a racemic mixture of this compound is a common and effective method to obtain the individual enantiomers. wikipedia.org Several well-established techniques can be applied to separate the enantiomers of chiral alcohols like this compound. libretexts.org

The most traditional and widely used method is diastereomeric salt formation . wikipedia.orglibretexts.org This involves reacting the racemic this compound with a chiral resolving agent, which is an enantiomerically pure acid or base, to form a mixture of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the individual diastereomers can be treated with a base or acid to regenerate the pure enantiomers of this compound and the chiral resolving agent. Common chiral resolving agents for alcohols include chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid, which would first require conversion of the alcohol to a derivative containing an acidic or basic handle. wikipedia.orglibretexts.org

Resolving Agent TypeExample Resolving Agents
Chiral Acids(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid
Chiral BasesBrucine, Strychnine, Quinine, (R)-1-Phenylethanamine

Enzymatic resolution offers a greener and often highly selective alternative. nih.gov Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor. This results in a mixture of an acylated enantiomer and the unreacted enantiomer of the alcohol, which can then be separated by conventional chromatographic methods. The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity and conversion.

Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The racemic mixture of this compound is passed through the column, and the enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. While often used for analytical purposes to determine enantiomeric purity, preparative chiral chromatography can be employed to isolate larger quantities of pure enantiomers. mdpi.com

Resolution MethodPrincipleKey Considerations
Diastereomeric Salt FormationConversion to diastereomers with different physical properties. wikipedia.orglibretexts.orgAvailability of a suitable and inexpensive resolving agent; successful crystallization.
Enzymatic ResolutionEnantioselective transformation catalyzed by an enzyme. nih.govEnzyme selection, activity, and stability; separation of product from unreacted enantiomer.
Chiral ChromatographyDifferential interaction with a chiral stationary phase. nih.govSelection of the appropriate chiral column and mobile phase; scalability for preparative separations.

The selection of the most suitable resolution method for this compound would depend on factors such as the scale of the separation, the cost and availability of materials, and the desired level of enantiomeric purity.

Mechanistic Elucidation of Reactions Involving Perhydro 9b Phenalenol

Carbocation Rearrangements and Pathways in Perhydro-9b-phenalenol Chemistry

Detailed mechanistic studies specifically investigating carbocation rearrangements and ionic hydrogenation pathways involving this compound substrates are not extensively documented in the available scientific literature. Consequently, specific reaction pathways, the role of stable carbocation intermediates derived directly from this system, and associated mechanistic data cannot be presented at this time.

Ionic Hydrogenation Mechanisms with this compound Substrates

Specific research on the ionic hydrogenation mechanisms where this compound or its derivatives act as the substrate is not available in the reviewed literature.

Role of Stable Carbocations in Phenalenol-Derived Reactions

The role and behavior of stable carbocations specifically derived from the this compound framework have not been detailed in published studies.

Solvolysis Reaction Mechanisms of this compound Derivatives

Comprehensive studies detailing the solvolysis reaction mechanisms of this compound derivatives are not present in the currently available scientific literature. As a result, a detailed discussion on this topic, including the influence of structural strain and comparative mechanistic analyses, is precluded.

Influence of Structural Strain on Reaction Rates

Quantitative data and specific mechanistic discussions concerning the influence of the inherent structural strain of the this compound system on solvolysis reaction rates have not been reported.

Comparative Mechanistic Studies

Comparative studies that mechanistically analyze the solvolysis of this compound derivatives against other polycyclic systems are not available in the literature.

Organoborane Reaction Mechanisms Leading to this compound

The synthesis of this compound is a classic example of the innovative use of organoborane chemistry, pioneered by Nobel laureates Herbert C. Brown and Ei-ichi Negishi. clockss.orgwikipedia.orgpurdue.edupurdue.edunih.gov The primary route involves the carbonylation of a tricyclic organoborane precursor, cis,cis,trans-perhydro-9b-boraphenalene. acs.orgacs.orgresearchgate.net This multi-step synthesis elegantly transforms a simple acyclic triene into a complex polycyclic alcohol.

The mechanism begins with the hydroboration of cis,cis,trans-1,5,9-cyclododecatriene. In this step, borane (B79455) (typically as a borane-THF complex) adds across the three double bonds of the triene in a concerted, anti-Markovnikov fashion. This is followed by a thermal isomerization, which drives the formation of the thermodynamically stable tricyclic organoborane, perhydro-9b-boraphenalene (B98826). This intermediate possesses a boron atom at a bridgehead position, linking the three rings.

The crucial step is the carbonylation of the perhydro-9b-boraphenalene intermediate. The reaction is conducted under a carbon monoxide atmosphere. The mechanism involves the coordination of carbon monoxide, a Lewis base, to the Lewis acidic boron atom of the organoborane. This is followed by a series of intramolecular migrations of the alkyl groups from the boron atom to the electrophilic carbon of the carbonyl group. In the presence of water at elevated temperatures, all three B-C bonds of the bridgehead boron atom participate, leading to the migration of the entire tricyclic framework. thieme-connect.de This sequence effectively inserts the carbon monoxide carbon between the boron and the three rings, forming a bora-polycyclic ketone intermediate.

The final step is the in-situ oxidation of this intermediate. Treatment with an alkaline oxidizing agent, such as hydrogen peroxide in the presence of sodium hydroxide, cleaves the boron-carbon bonds and oxidizes the carbonyl group to a hydroxyl group. This process yields the tertiary alcohol, cis,cis,trans-perhydro-9b-phenalenol, with the stereochemistry dictated by the structure of the organoborane precursor. thieme-connect.de This hydroboration-carbonylation-oxidation sequence provides a powerful and stereocontrolled method for constructing complex polycyclic architectures from simple precursors. acs.org

Table 1: Synthesis of cis,cis,trans-Perhydro-9b-phenalenol via Organoborane Carbonylation This table is interactive. Users can sort columns by clicking on the headers.

Precursor Key Intermediate Reaction Sequence Product Reported Yield Reference

| cis,cis,trans-1,5,9-Cyclododecatriene | cis,cis,trans-Perhydro-9b-boraphenalene | 1. Hydroboration/Isomerization 2. Carbonylation 3. Oxidation (NaOH/H₂O₂) | cis,cis,trans-Perhydro-9b-phenalenol | 71.7% | acs.org |


Mechanism of Carbonylation of Perhydro-9b-boraphenalene

The conversion of the perhydro-9b-boraphenalene intermediate to a tertiary alcohol precursor is achieved through a carbonylation reaction, a process that involves the insertion of a carbon monoxide (CO) molecule into boron-carbon bonds. The mechanism, established through studies on various trialkylboranes, proceeds through several key stages following the initial formation of the organoborane.

The generally accepted mechanism involves the following steps:

Coordination of Carbon Monoxide: Carbon monoxide, acting as a Lewis base, coordinates to the electrophilic (Lewis acidic) boron atom of perhydro-9b-boraphenalene. This forms an unstable borane-carbonyl adduct.

First Migratory Insertion: The first B-to-C migratory insertion occurs, where one of the alkyl groups (a carbon atom from the phenalene (B1197917) framework) migrates from the boron atom to the electron-deficient carbon atom of the carbonyl group. This step is typically the rate-determining step and results in the formation of an acylborane intermediate.

Second and Third Migrations: The classical view suggested a simple stepwise migration of all three alkyl groups. However, computational studies indicate that after the first migration, the subsequent shifts are more complex and kinetically challenging. researchgate.net The process involves the migration of the remaining two carbon bridges from the boron to the carbon atom. These subsequent migrations are often facilitated by heating, which promotes the rearrangement to form a boraoxirane-like intermediate that ultimately leads to a tricyclic ketone.

Oxidative Workup: The intermediate resulting from the three migration steps is then oxidized. Treatment with an oxidizing agent, such as hydrogen peroxide in a basic aqueous solution, cleaves the boron-carbon bonds and replaces them with hydroxyl groups, yielding the final tertiary alcohol, this compound.

StepDescriptionIntermediate Species
1CoordinationPerhydro-9b-boraphenalene-CO adduct
2First MigrationAcylborane intermediate
3Second & Third MigrationsTricyclic boronic ester intermediate
4OxidationThis compound

Hydroboration Reaction Pathways in Phenalenol Precursor Formation

The formation of the crucial perhydro-9b-boraphenalene intermediate is accomplished via the hydroboration of a suitable unsaturated precursor. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. For the synthesis of the perhydro-9b-phenalene structure, the typical starting material is a cyclic triene, such as cis,cis,cis-1,5,9-cyclododecatriene.

The hydroboration-oxidation reaction is a two-step process. wikipedia.org The first step, hydroboration, establishes the tricyclic carbon-boron framework.

Mechanism of Hydroboration:

Borane Addition: Borane (BH3), often used as a complex with tetrahydrofuran (B95107) (THF), adds sequentially to the double bonds of the cyclic triene. byjus.com

Concerted Transition State: The addition of the B-H bond is a concerted, single-step process that proceeds through a four-membered ring transition state. In this transition state, the boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. This regioselectivity is known as anti-Markovnikov addition. wikipedia.orglibretexts.org

Syn-Addition: The reaction is stereospecific, occurring via syn-addition, meaning the boron and hydrogen atoms are added to the same face of the double bond. wikipedia.orgyoutube.com

Intramolecular Cyclization: As the borane adds to the three double bonds of the cyclododecatriene, an intramolecular cyclization occurs, leading to the formation of the rigid, tricyclic structure of perhydro-9b-boraphenalene. In this structure, the boron atom serves as a bridgehead, connecting the three rings formed from the original 12-carbon chain.

The resulting trialkylborane, perhydro-9b-boraphenalene, is then carried forward to the carbonylation step without isolation. quora.com

FeatureDescriptionConsequence for Perhydro-9b-boraphenalene
Regioselectivity Anti-MarkovnikovBoron attaches to the sterically least hindered carbon atoms of the double bonds.
Stereospecificity Syn-additionThe hydrogen and boron atoms add to the same face of each double bond, defining the stereochemistry of the resulting saturated rings.
Mechanism Concerted four-membered transition statePrevents carbocation rearrangements, ensuring a clean conversion to the desired tricyclic structure.

Reaction Pathway Efficiency and Optimization for this compound Derivatives

Optimization of Hydroboration:

Borane Reagent: While BH3•THF is standard, the use of modified hydroboration reagents like 9-BBN (9-borabicyclo[3.3.1]nonane) or disiamylborane (B86530) can be employed to control selectivity with substituted triene precursors, although this may not be necessary for the parent compound. wikipedia.org

Solvent and Temperature: Tetrahydrofuran (THF) is the archetypal solvent for hydroboration. wikipedia.org The reaction is typically conducted at low temperatures (e.g., 0 °C) to control the exothermic addition and prevent unwanted side reactions or isomerization of the organoborane intermediate.

Optimization of Carbonylation:

Carbon Monoxide Pressure: The pressure of CO is a critical parameter. Sufficient pressure is required to ensure the formation of the initial borane-carbonyl adduct, but excessively high pressures can be difficult to handle in a laboratory setting.

Temperature: The migratory insertion steps often require thermal energy. A careful balance of temperature is needed to promote the migration of the alkyl groups from boron to carbon without causing decomposition of the organoborane.

Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., H2O2) and base (e.g., NaOH) in the final workup step are crucial for efficiently cleaving the B-C bonds to yield the desired alcohol.

The synthesis of derivatives, for example by starting with substituted cyclododecatrienes, would require re-optimization of these parameters to account for the electronic and steric effects of the substituents. The table below illustrates hypothetical optimization parameters for the synthesis of a generic derivative.

ParameterCondition A (Initial)Condition B (Optimized)Outcome
Hydroboration Temp. 25 °C0 °CIncreased stability of the trialkylborane, higher yield.
CO Pressure 1 atm50 atmImproved rate of carbonylation, higher conversion.
Carbonylation Temp. 50 °C75 °CFaster alkyl migration, reduced reaction time.
Oxidant Concentration 10% H2O230% H2O2More complete and faster oxidation to the final alcohol.

Further optimization could involve computational modeling to predict transition state energies and identify the most favorable reaction pathways, thereby guiding the selection of experimental conditions for synthesizing novel derivatives with high efficiency.

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Theoretical and Computational Chemistry Studies of Perhydro 9b Phenalenol

Prediction of Reactivity and Selectivity in Perhydro-9b-phenalenol Chemistry

Computational Assessment of Reaction Barriers and Intermediates

Information not available in the surveyed literature.

Ab Initio and DFT Studies on Reaction Pathways

Information not available in the surveyed literature.

Advanced Spectroscopic and Structural Characterization Methodologies for Perhydro 9b Phenalenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural characterization of Perhydro-9b-phenalenol. The synthesis of specific stereoisomers, such as cis,cis,cis-Perhydro-9b-phenalenol, was first reported in 1969, originating from the carbonylation of its organoborane precursor, cis,cis,cis-perhydro-9b-boraphenalene. The characterization of both the precursor and the final alcohol product depends heavily on NMR techniques.

¹¹B, ¹³C, ¹⁵N, and ²³Na NMR for Organoborane Precursors

The synthesis of this compound proceeds through an organoborane intermediate, specifically a trialkylborane known as perhydro-9b-boraphenalene (B98826) orgsyn.org. The characterization of such precursors is critical, and multinuclear NMR plays a key role.

¹¹B NMR: Boron-11 NMR is the most direct method for characterizing organoborane intermediates. For a trialkylborane precursor like perhydro-9b-boraphenalene, the ¹¹B NMR spectrum is expected to show a single, broad resonance in the low-field region, typically between +83 and +93 ppm relative to BF₃•OEt₂. sdsu.edu This chemical shift is characteristic of a tricoordinate boron atom bonded to three alkyl groups. sdsu.edu The absence of signals in other regions, such as the higher-field area characteristic of tetracoordinate borates, confirms the purity and structural nature of the precursor. sdsu.edu

¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the organoborane precursor. It would reveal the number of unique carbon environments in the tricyclic system. Furthermore, the carbons directly attached to the boron atom would exhibit characteristic broadening due to the quadrupolar relaxation of the adjacent ¹¹B nucleus, aiding in their assignment.

Given that the perhydro-9b-boraphenalene precursor is composed solely of boron, carbon, and hydrogen, the application of ¹⁵N and ²³Na NMR is not relevant for its direct characterization.

Advanced NMR Techniques for Stereochemical Elucidation

While early work relied on proton NMR (PMR), modern 2D NMR techniques are indispensable for the complete assignment of the complex ¹H and ¹³C spectra of this compound and for unambiguously determining its stereochemistry.

Initial proton NMR data for cis,cis,cis-Perhydro-9b-phenalenol reported broad, overlapping signals for the 19 skeletal protons and a distinct singlet for the hydroxyl proton.

Table 1: Reported ¹H NMR Data for cis,cis,cis-Perhydro-9b-phenalenol

Chemical Shift (ppm) Multiplicity Integration Assignment
1.45 and 0.55 Broad, overlapping bands 19H Skeletal Protons (CH, CH₂)

To resolve the significant signal overlap and confirm the rigid cis,cis,cis ring fusion, a combination of advanced NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal the proton-proton coupling networks within the three six-membered rings, helping to trace the connectivity of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for piecing together the different fragments of the tricyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY is essential for confirming the stereochemistry at the ring junctions by observing through-space interactions between protons on different rings.

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural insights through the analysis of its fragmentation patterns.

Fragmentation Pattern Analysis

Key expected fragmentation pathways include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would lead to a peak at M-18 (m/z 176). whitman.edulibretexts.org

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom is a dominant pathway. For this compound, this involves the breaking of one of the three C-C bonds at the 9b-position, leading to the opening of one of the rings and the formation of a stable, resonance-stabilized oxonium ion.

Ring Cleavage: The complex tricyclic system can undergo further fragmentation, leading to a series of smaller ions. Cyclic alcohols are known to produce a characteristic peak at m/z 57 through complex ring cleavage mechanisms. whitman.eduwhitman.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Identity Fragmentation Pathway
194 [C₁₃H₂₂O]⁺ Molecular Ion (M⁺) (likely weak or absent)
179 [C₁₃H₂₃]⁺ Loss of hydroxyl radical (•OH)
176 [C₁₃H₂₀]⁺• Loss of water (H₂O)

High-Resolution Mass Spectrometry for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for unambiguously confirming the elemental composition of this compound. With a molecular formula of C₁₃H₂₂O lookchem.com, the calculated monoisotopic mass is 194.16707 Da. HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the confident differentiation of this compound from other compounds that might have the same nominal mass but a different elemental formula. This technique is fundamental for verifying the identity of a newly synthesized compound or an isolated natural product.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and the vibrations of its molecular framework. IR and Raman spectroscopy are complementary techniques that probe different aspects of molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that cause a change in the molecule's dipole moment. For this compound, the most prominent and diagnostic peaks would be associated with the hydroxyl group and the C-H bonds. The original synthesis paper noted that the compound's identity was confirmed by its infrared spectrum.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is often more sensitive to symmetric, non-polar bonds. Therefore, it would be particularly useful for analyzing the vibrations of the C-C bonds that form the perhydrophenalene backbone.

Table 3: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Method Notes
O-H Stretch 3600 - 3200 IR A strong, broad band characteristic of a hydroxyl group.
C-H Stretch 2960 - 2850 IR, Raman Strong bands just below 3000 cm⁻¹, typical for sp³ C-H bonds.
C-H Bending 1470 - 1350 IR Bending (scissoring, wagging) vibrations of CH₂ and CH groups.
C-O Stretch 1200 - 1000 IR A strong band corresponding to the tertiary alcohol C-O bond.

The combination of these spectroscopic methods provides a comprehensive characterization of this compound, allowing for the confirmation of its elemental composition, the elucidation of its complex three-dimensional structure and stereochemistry, and the verification of its functional groups.

Spectroscopic Signatures of Functional Groups

The identification of functional groups within this compound is primarily achieved through vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy. These techniques probe the vibrational energy levels of molecules, which are characteristic of specific bonds and functional groups. For this compound, a saturated tricyclic alcohol, the key spectroscopic signatures are associated with its hydroxyl (-OH) group and its saturated hydrocarbon framework.

The hydroxyl group gives rise to two prominent vibrational modes:

O-H Stretching: A strong and typically broad absorption band appears in the infrared spectrum, generally in the region of 3200–3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in condensed phases.

C-O Stretching: This vibration involves the carbon-oxygen single bond and produces a strong absorption in the fingerprint region of the IR spectrum, typically between 1000 and 1200 cm⁻¹.

The perhydrophenalene skeleton, being fully saturated, is characterized by:

C-H Stretching: Vibrations of the carbon-hydrogen bonds in the methylene (B1212753) (-CH₂) and methine (-CH) groups of the saturated rings occur just below 3000 cm⁻¹, usually in the 2850–2960 cm⁻¹ range.

C-H Bending: Scissoring and rocking vibrations for the numerous methylene groups are expected in the 1450–1470 cm⁻¹ region.

Table 1: Expected Infrared Absorption Frequencies for this compound Functional Groups.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Alcohol C-OC-O Stretch1000 - 1200Strong
Alkyl C-HC-H Stretch2850 - 2960Medium to Strong
Methylene (-CH₂)C-H Bend (Scissoring)~1465Variable

Conformational Probing through Vibrational Spectroscopy

The fused ring system of this compound can exist in various conformations. Vibrational spectroscopy serves as a powerful tool for probing the conformational landscape of such molecules. nih.govnih.gov Different spatial arrangements of the atoms (conformers) will have slightly different vibrational frequencies for their bonds. nih.gov

By comparing experimentally obtained FT-IR and FT-Raman spectra with spectra predicted from theoretical calculations (often using Density Functional Theory, or DFT), researchers can identify the most stable conformer or the distribution of conformers present in a sample. nih.gov For example, the precise frequency of the C-O stretching vibration can be sensitive to the orientation of the hydroxyl group (axial vs. equatorial in a chair-like ring), providing clues to the molecule's preferred three-dimensional shape.

X-ray Crystallography of this compound Derivatives

While vibrational spectroscopy provides information about functional groups and conformation, X-ray crystallography offers an unambiguous and highly detailed picture of the molecular structure in the solid state. nih.gov This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry. ox.ac.uk Since obtaining suitable single crystals of the parent alcohol can be challenging, researchers often prepare derivatives that crystallize more readily. nih.gov

Solid-State Structural Determination

The goal of X-ray crystallography is to obtain a three-dimensional map of electron density from the diffraction pattern of X-rays passing through a single crystal. nih.gov From this map, the positions of individual atoms can be determined with high precision. A successful crystallographic analysis of a this compound derivative would yield a definitive solid-state structure, confirming the connectivity of the tricyclic system and its specific conformation within the crystal lattice. nih.gov Key data obtained from such an analysis are presented in a standard format.

Table 2: Representative Data from a Hypothetical X-ray Crystallographic Analysis.
Crystallographic ParameterDescription
Crystal SystemThe basic geometric framework of the crystal (e.g., Monoclinic, Orthorhombic). nih.gov
Space GroupThe symmetry elements of the crystal structure. nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit that forms the crystal. nih.gov
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths and AnglesCalculated distances and angles between all bonded atoms.

Confirmation of Stereochemistry and Absolute Configuration

This compound contains multiple chiral centers, meaning it can exist as different stereoisomers. Determining the specific three-dimensional arrangement at each of these centers, known as the absolute configuration, is a critical aspect of its characterization. ox.ac.uk X-ray analysis is one of the most reliable methods for unambiguously determining the absolute configuration of a chiral molecule. ox.ac.uk

By crystallizing a single enantiomer (one of a pair of non-superimposable mirror-image molecules) and analyzing the X-ray diffraction data, the absolute spatial arrangement of the atoms can be established and assigned using the Cahn-Ingold-Prelog (R/S) convention. yale.eduvanderbilt.edu This method provides definitive proof of the molecule's stereochemistry, which is vital for understanding its biological activity and chemical properties.

Other Advanced Spectroscopic Methods in Phenalenol Research

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The types of electronic transitions possible in a molecule are determined by the kinds of electrons it contains (sigma (σ), pi (π), and non-bonding (n) electrons). youtube.com

This compound is a saturated alcohol, meaning it lacks π bonds and therefore does not possess the chromophores necessary for the common π → π* transitions that give rise to strong absorption in the 200–800 nm range. shu.ac.ukslideshare.net The only valence electrons not in σ bonds are the non-bonding lone pairs on the oxygen atom.

The primary electronic transition available to this compound is the promotion of a non-bonding electron from the oxygen atom to an anti-bonding sigma orbital (an n → σ* transition). slideshare.netuzh.ch These transitions are generally high in energy and result in absorption at short wavelengths, typically in the vacuum ultraviolet region (below 200 nm). shu.ac.uk Consequently, this compound is expected to be transparent in the standard UV-Vis spectral range.

Table 3: Electronic Transitions in this compound.
Type of TransitionElectrons InvolvedExpected Absorption RegionRemarks
σ → σC-C, C-H, C-O, O-H bonding electrons< 150 nmVery high energy, outside standard UV-Vis range.
n → σOxygen lone pair electrons150 - 250 nmLow intensity; primary transition for saturated alcohols. shu.ac.uk

Lack of Specific Chiroptical Data for this compound Precludes Article Generation

Despite a comprehensive search of scientific literature and spectroscopic databases, no specific experimental or computational data on the chiroptical properties of the chemical compound “this compound” could be located. The absence of detailed research findings, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) data, prevents the generation of the requested article on "" with a focus on "Chiroptical Spectroscopies (e.g., ECD, VCD) for Chiral Analysis."

The user's instructions mandated a thorough and scientifically accurate article structured around a specific outline, with a crucial requirement for the inclusion of data tables and detailed research findings. Without access to any published studies on the ECD or VCD analysis of this compound, it is impossible to fulfill these requirements and create content that is both accurate and adheres to the provided structure.

Searches for related compounds, such as perhydrophenalene derivatives and phenalene-type sesquiterpenoids, also failed to yield specific chiroptical data that could be extrapolated to this compound with the required degree of scientific rigor. While general principles of chiroptical spectroscopy for the stereochemical analysis of chiral molecules are well-documented, applying these general concepts to a specific, unstudied compound without concrete data would amount to speculation and would not meet the standards of a professional, authoritative scientific article.

Therefore, until research on the chiroptical properties of this compound is published and made publicly available, the generation of the requested article with the specified content and data is not feasible.

Applications of Perhydro 9b Phenalenol and Its Derivatives in Organic Synthesis and Catalysis

Perhydro-9b-phenalenol as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The transfer of chirality is a cornerstone of modern synthetic chemistry, enabling the selective production of one enantiomer of a chiral molecule. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govorganic-chemistry.org While direct applications of this compound as a chiral auxiliary are not extensively documented in peer-reviewed literature, the inherent chirality and rigid conformational nature of its scaffold make it a promising candidate for such roles. The development of chiral ligands from readily available starting materials is a significant area of research in asymmetric catalysis. nih.govscielo.org.mx

Stereoselective Reduction Reagents Derived from this compound

One of the notable applications stemming from the this compound framework is in the development of stereoselective reducing agents. A key example is Lithium perhydro-9b-boraphenalylhydride, a reagent derived from the precursor of this compound. This hydride reagent has demonstrated remarkable stereoselectivity in the reduction of cyclic and bicyclic ketones. organicreactions.org The rigid structure of the perhydro-9b-phenalenyl moiety is believed to play a crucial role in creating a highly organized transition state, thereby directing the hydride delivery to one face of the ketone with high fidelity.

The general principle of using chiral modifiers with metal hydrides like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4) is a well-established strategy for achieving enantioselective reductions. organicreactions.org By replacing one or more of the hydrides with a chiral alkoxide, the steric and electronic environment around the reactive hydride is altered, leading to preferential attack on one prochiral face of a carbonyl group.

Table 1: Stereoselective Reduction of Ketones

Ketone SubstrateReducing AgentDiastereomeric/Enantiomeric ExcessReference
Cyclic KetonesLithium perhydro-9b-boraphenalylhydrideHigh organicreactions.org
Bicyclic KetonesLithium perhydro-9b-boraphenalylhydrideHigh organicreactions.org

This table illustrates the high stereoselectivity achieved with a reducing agent derived from the this compound precursor.

Catalyst Development Involving Phenalenol Scaffolds

The development of novel catalysts is central to advancing chemical synthesis. The rigid and well-defined three-dimensional structure of the phenalenol scaffold makes it an attractive platform for the design of new catalysts. The concept of "scaffolding catalysis" involves using a molecular framework to bring a catalytic moiety and a substrate into close proximity, thereby accelerating the reaction and controlling its selectivity. wikipedia.org

While specific catalysts based on the this compound scaffold are still an emerging area of research, the principles of scaffold-oriented design suggest its potential. By functionalizing the phenalenol backbone with catalytically active groups, it may be possible to create a defined reaction pocket that can bind a substrate in a specific orientation, leading to highly selective transformations. This approach has been successfully employed with other rigid scaffolds to achieve challenging catalytic reactions. wikipedia.org

Use as a Building Block in Complex Molecule Synthesis

The synthesis of complex molecules, particularly natural products and pharmaceuticals, often relies on the use of well-defined building blocks that can be strategically assembled. du.ac.innews-medical.net this compound, with its unique tricyclic structure, presents an interesting starting point for the construction of more elaborate molecular architectures.

Role in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is the cornerstone of organic synthesis, allowing for the construction of the carbon skeletons of organic molecules. illinois.edunih.govnih.govorganic-chemistry.orgpitt.edu The functional groups present in this compound, namely the hydroxyl group, can serve as a handle for further chemical modifications and participation in C-C bond-forming reactions. For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions, or it can be used to direct ortho-metalation reactions on an associated aromatic ring, enabling the introduction of new carbon substituents.

While specific, named reactions where this compound acts as a key building block are not extensively reported, its structural motifs are found within more complex natural products. This suggests that nature has found ways to incorporate this type of framework, and synthetic chemists can draw inspiration from these biosynthetic pathways to devise new strategies for complex molecule synthesis.

Precursor for Polycyclic Hydrocarbons

One of the most significant applications of the this compound framework is its role as a precursor in the synthesis of polycyclic derivatives. The carbonylation of perhydro-9b-boraphenalene (B98826) to yield this compound is a key step in a general synthesis of polycyclic compounds. wikipedia.org This transformation provides a powerful method for converting a readily accessible borane (B79455) into a functionalized polycyclic alcohol, which can then be further elaborated.

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest due to their electronic and material properties. nih.govresearchgate.netnih.govchemistryviews.orgosti.gov The synthesis of complex PAHs often requires the construction of fused ring systems, and methods that allow for the controlled assembly of these rings are highly valuable. The this compound scaffold provides a pre-formed tricyclic core that can be aromatized or otherwise modified to generate a variety of polycyclic hydrocarbon structures.

Table 2: Synthesis of Polycyclic Derivatives

PrecursorReactionProductSignificanceReference
Perhydro-9b-boraphenaleneCarbonylationThis compoundGeneral synthesis of polycyclic derivatives wikipedia.org

This table highlights the key reaction that transforms the precursor into a versatile building block for polycyclic systems.

Research Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. ijsr.netresearchgate.netnih.govthno.orgnih.govrsc.org This field explores concepts such as molecular recognition, self-assembly, and host-guest chemistry. nih.gov The rigid and defined shape of molecules like this compound makes them intriguing candidates for applications in supramolecular chemistry.

Although specific research detailing the use of this compound in supramolecular chemistry is currently limited in the public domain, its structural features suggest several potential avenues for exploration. The concave surface of the molecule could potentially act as a host for smaller guest molecules, leading to the formation of inclusion complexes. Furthermore, by introducing specific functional groups onto the this compound scaffold, it may be possible to direct its self-assembly into well-defined supramolecular architectures such as capsules, tubes, or sheets. These organized assemblies could find applications in areas such as materials science, drug delivery, and sensing. The development of synthetic macrocycles with unique host-guest properties is an active area of supramolecular chemistry, and the phenalenol framework could provide a novel platform for such endeavors. nih.gov

Self-Assembly Principles and Intermolecular Interactions

There is currently no available scientific literature detailing the self-assembly principles and specific intermolecular interactions of this compound or its derivatives. The formation of supramolecular assemblies is governed by a variety of non-covalent forces, including hydrogen bonding, van der Waals forces, pi-pi stacking, and hydrophobic or solvophobic effects. The saturated, non-aromatic nature of the perhydrophenalene skeleton would preclude pi-pi stacking as a primary driving force for self-assembly, suggesting that van der Waals interactions and, depending on the nature of any functional group derivatives, hydrogen bonding would be the more likely contributors to any potential self-assembly processes. However, without experimental or computational studies, any discussion of these principles for this compound remains speculative.

Host-Guest Chemistry Involving this compound Derivatives

Similarly, there is a lack of published research on the host-guest chemistry involving this compound derivatives. The concept of a molecule acting as a "host" to encapsulate a "guest" requires a pre-organized cavity or binding site. While the rigid carbocyclic framework of perhydrophenalene could potentially be functionalized to create such a binding pocket, there are no documented instances of this in the scientific literature. The synthesis of derivatives and their subsequent evaluation for host-guest properties, including binding constants and guest selectivity, have not been reported.

Due to the absence of specific research findings on this compound and its derivatives in the areas of self-assembly and host-guest chemistry, no data tables can be generated at this time.

Challenges and Future Perspectives in Perhydro 9b Phenalenol Chemistry

Overcoming Synthetic Hurdles for Stereoisomers

The synthesis of perhydro-9b-phenalenol and its various stereoisomers presents a significant challenge in organic chemistry. The complex, three-dimensional structure of the molecule, with its multiple chiral centers, makes it difficult to control the stereochemistry of the final product. Researchers are actively exploring new synthetic strategies to overcome these hurdles and gain access to a wider range of stereoisomers for further study.

One of the main difficulties lies in the development of stereoselective reactions that can be used to construct the this compound core. These reactions must be highly specific, favoring the formation of one stereoisomer over all others. This often requires the use of chiral catalysts or auxiliaries, which can be expensive and difficult to prepare. Additionally, the purification of the desired stereoisomer from a mixture of other isomers can be a tedious and time-consuming process.

Development of Novel Mechanistic Probes

To better understand the reaction mechanisms involved in the synthesis and reactivity of this compound, researchers are developing novel mechanistic probes. These probes are molecules that are designed to react in a specific way, providing information about the transition states and intermediates of a reaction. By studying the products of these reactions, chemists can gain valuable insights into the factors that control the stereochemical outcome.

One promising approach is the use of isotopically labeled starting materials. By replacing certain atoms in the molecule with their heavier isotopes, it is possible to track their movement throughout the course of a reaction. This can provide detailed information about bond-breaking and bond-forming events, helping to elucidate the reaction mechanism. Another strategy involves the use of computational modeling to simulate the reaction pathway and identify key intermediates and transition states.

Integration of Advanced Computational and Experimental Methods

The integration of advanced computational and experimental methods is proving to be a powerful tool in the study of this compound chemistry. nih.gov Computational modeling can be used to predict the properties of different stereoisomers, as well as to simulate their reactivity. nih.gov This information can then be used to guide the design of new experiments, leading to a more efficient and targeted approach to research. nih.gov

For example, computational methods can be used to screen a large number of potential catalysts for a particular reaction, identifying those that are most likely to be effective. nih.gov This can save a significant amount of time and resources compared to traditional trial-and-error methods. nih.gov Similarly, experimental data can be used to refine and validate computational models, leading to a more accurate and predictive understanding of the system. nih.gov

Expanding Research Applications in Emerging Fields of Organic Chemistry

The unique structural and stereochemical properties of this compound make it an attractive target for a wide range of applications in emerging fields of organic chemistry. For example, its rigid, three-dimensional scaffold could be used as a building block for the synthesis of new materials with tailored properties. Its ability to exist as multiple stereoisomers also makes it a promising candidate for use in chiral recognition and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.